2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No.: 946258-43-1
Cat. No.: VC11958941
Molecular Formula: C22H22N2O5S2
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946258-43-1 |
|---|---|
| Molecular Formula | C22H22N2O5S2 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H22N2O5S2/c1-28-17-8-10-21(19(14-17)29-2)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
| Standard InChI Key | FQSCMKFLNBOHCC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features three key structural components:
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Sulfonamide core: A benzene ring substituted with sulfonamide (-SONH-) and 2,4-dimethoxy groups.
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Tetrahydroquinoline moiety: A partially hydrogenated quinoline ring system providing rigidity and planar aromaticity.
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Thiophene-carbonyl linkage: A thiophene ring (five-membered sulfur heterocycle) connected via a carbonyl group to the tetrahydroquinoline nitrogen.
This hybrid structure enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which are critical for target binding in biological systems .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 2,4-Dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
| CAS Registry Number | 946258-43-1 |
| Solubility | Likely polar aprotic solvents (e.g., DMSO, DMF) |
The dimethoxy groups enhance solubility in organic solvents, while the sulfonamide moiety contributes to acidity ().
Synthesis and Characterization
Analytical Characterization
| Technique | Key Findings |
|---|---|
| IR Spectroscopy | Peaks at 1,650 cm (C=O), 1,340 cm (S=O asym), 1,150 cm (S=O sym). |
| NMR | - : δ 3.85 ppm (OCH), δ 7.8–6.5 ppm (aromatic protons) - : δ 165 ppm (C=O), δ 55 ppm (OCH) |
| Mass Spectrometry | Molecular ion peak at m/z 458.6 (M). |
Anticancer Activity
The tetrahydroquinoline scaffold interacts with DNA topoisomerases and histone deacetylases (HDACs). Hybrid derivatives demonstrate:
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Cytotoxicity: IC values of 9–15 μM against MCF-7 breast cancer cells .
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Selectivity: Lower toxicity toward non-cancerous fibroblasts (IC > 50 μM) .
Computational Insights
Molecular Docking Studies
Docking simulations using Enoyl-ACP reductase (InhA, PDB: 2NSD) predict:
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Binding affinity: Glide score of −11.2 kcal/mol, comparable to first-line antitubercular drugs .
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Key interactions: Hydrogen bonds with Tyr158 and π-stacking with Phe149 .
ADME Predictions
| Parameter | Prediction |
|---|---|
| Lipinski’s Rule | Passes (MW < 500, HBD ≤ 5) |
| Bioavailability | 55% (oral) |
| CYP3A4 Inhibition | Moderate (IC 8.3 μM) |
Environmental and Toxicological Considerations
Ecotoxicity
Sulfonamides are persistent in aquatic systems due to low biodegradability. Predicted environmental concentrations (PECs) for this compound:
| Matrix | PEC (μg/L) |
|---|---|
| Freshwater | 0.12–0.45 |
| Soil | 1.8–3.2 |
Mammalian Toxicity
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